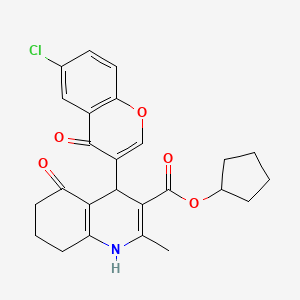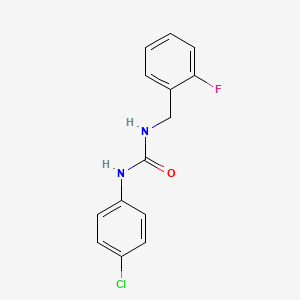![molecular formula C24H33N3O2S B5034332 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5034332.png)
2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a butyl group, a cyclohexyl group, and a sulfanylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide variety of new groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including investigations into its interactions with various biomolecules.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide include other quinazolinone derivatives, such as:
- 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide
- 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)amino]acetamide
These compounds share a similar core structure but differ in the functional groups attached to the quinazolinone ring. The unique combination of functional groups in this compound gives it distinct chemical and physical properties, which can be advantageous for specific applications.
Eigenschaften
IUPAC Name |
2-[(5-butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S/c1-2-3-13-24(17-10-5-4-6-11-17)14-16-9-7-8-12-18(16)21-20(24)22(29)27-23(26-21)30-15-19(25)28/h7-9,12,17,20-21H,2-6,10-11,13-15H2,1H3,(H2,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABDNUPKXMQHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC=CC=C2C3C1C(=O)NC(=N3)SCC(=O)N)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5034268.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5034301.png)
![2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-N-(2-OXO-2-PHENYLETHYL)ACETAMIDE](/img/structure/B5034308.png)
![N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine](/img/structure/B5034311.png)
![N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B5034318.png)

![METHYL 2-(4-{[(5E)-4,6-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE](/img/structure/B5034339.png)
![7,9-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5034340.png)
![Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5034343.png)
![(E)-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5034353.png)
![N-[(2,4-dichlorophenyl)methyl]furan-2-carboxamide](/img/structure/B5034357.png)
